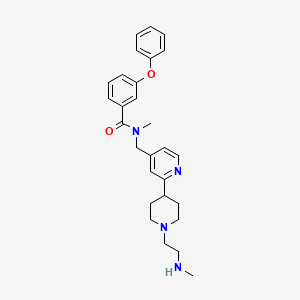

![molecular formula C22H22F3N3O4 B611507 Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate CAS No. 1239034-70-8](/img/structure/B611507.png)

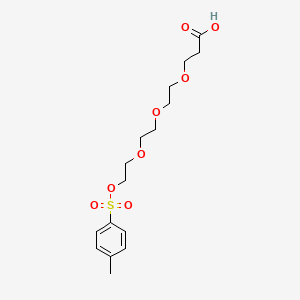

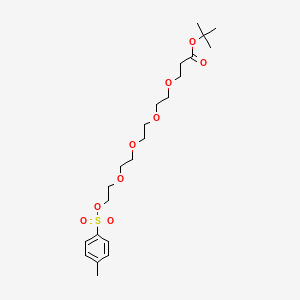

Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate

Overview

Description

Tubastatin TFA salt is a highly potent HDAC6-selective inhibitor.

Scientific Research Applications

Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate is a chemical compound with potential applications in various scientific research areas. Its structure suggests it could be involved in pharmaceutical development due to its complex bicyclic system, which is often associated with bioactive molecules.

Potential Research Applications

As a Bioactive Molecule Precursor : Similar compounds have been identified as bioactive precursors in organic synthesis, contributing to pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). This suggests that this compound could be explored for similar bioactive properties.

In Antimicrobial Research : Compounds with antimicrobial effects, such as p-Cymene, indicate that structurally complex molecules can be effective against a range of pathogens. By extension, research into the antimicrobial properties of this compound could yield new insights into its potential use as a treatment for communicable diseases (Marchese et al., 2017).

As a Radical Scavenger : The study of chromones and their derivatives, which are known for their radical scavenging activity, highlights the importance of exploring similar compounds like this compound for their antioxidant potential. This could lead to developments in treatments for diseases caused by oxidative stress (Yadav et al., 2014).

Synthesis of New Heterocycles : The compound's structure is conducive to the synthesis of new heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This area of research could benefit from exploring the synthetic versatility of this compound (Chalán-Gualán et al., 2022).

Mechanism of Action

Target of Action

Similar compounds bearing the active skeleton 2,3,4,5-tetrahydro-1h-pyrido-indole have shown high antiproliferative activity and c-met inhibitory potency .

Mode of Action

Indole derivatives, which are structurally similar to this compound, are known to play a significant role in cell biology . They interact with various targets in the cell, leading to changes in cellular functions .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

The stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid has been ascertained .

Result of Action

Similar compounds have demonstrated significant inhibition in liver and spleen parasite burden in infected balb/c mice .

Action Environment

The stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid suggests that they may be stable in various physiological environments .

Biochemical Analysis

Biochemical Properties

Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The compound can act as a substrate or inhibitor of these enzymes, affecting their activity and, consequently, the metabolism of other substances. Additionally, it has been observed to interact with certain receptors, such as serotonin receptors, influencing neurotransmitter signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound can activate or inhibit transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, toxic or adverse effects may be observed, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response, beyond which the effects plateau or become detrimental.

properties

IUPAC Name |

methyl 4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-22-12-11-20-18(14-22)17-5-3-4-6-19(17)23(20)13-15-7-9-16(10-8-15)21(24)25-2/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAYYLGDIMEEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

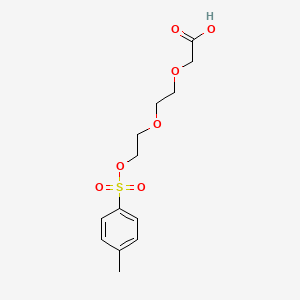

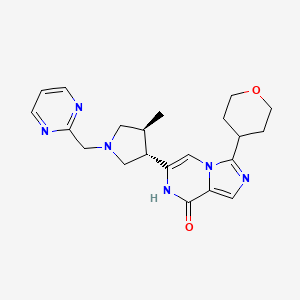

![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)